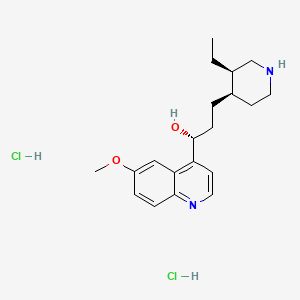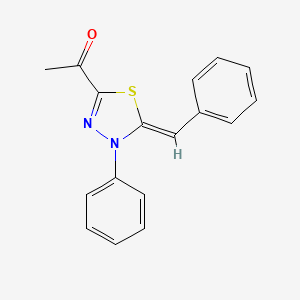
Clomipramine diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Clomipramine diamine is a tricyclic antidepressant primarily used in the treatment of obsessive-compulsive disorder and other disorders with an obsessive-compulsive component, such as depression, schizophrenia, and Tourette’s disorder . It is a dibenzazepine-derivative tricyclic antidepressant, structurally similar to phenothiazines .
Preparation Methods
Synthetic Routes and Reaction Conditions
Clomipramine diamine is synthesized through a series of chemical reactions involving the formation of a tricyclic ring system with an alkyl amine substituent on the central ring . The synthetic route typically involves the chlorination of imipramine to form clomipramine, followed by further chemical modifications to introduce the diamine functionality .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of eco-friendly solid-contact ion-selective electrodes to evaluate the concentration of clomipramine in different matrices .
Chemical Reactions Analysis
Types of Reactions
Clomipramine diamine undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties and applications .
Scientific Research Applications
Clomipramine diamine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the reactivity of tricyclic antidepressants.
Mechanism of Action
Clomipramine diamine exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, leading to an increase in the levels of these neurotransmitters in the brain . It also blocks histamine-H1 receptors, α1-adrenergic receptors, and muscarinic receptors, which accounts for its sedative, hypotensive, and anticholinergic effects .
Comparison with Similar Compounds
Similar Compounds
Imipramine: The parent compound from which clomipramine is derived.
Trimipramine: Another dibenzazepine tricyclic antidepressant with similar pharmacological properties.
Uniqueness
Clomipramine diamine is unique in its strong inhibition of serotonin reuptake compared to other tricyclic antidepressants, making it particularly effective in the treatment of obsessive-compulsive disorder .
Properties
CAS No. |
2305824-50-2 |
|---|---|
Molecular Formula |
C23H32ClN3 |
Molecular Weight |
386.0 g/mol |
IUPAC Name |
N'-[3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-N,N,N'-trimethylpropane-1,3-diamine |
InChI |
InChI=1S/C23H32ClN3/c1-25(2)14-6-15-26(3)16-7-17-27-22-9-5-4-8-19(22)10-11-20-12-13-21(24)18-23(20)27/h4-5,8-9,12-13,18H,6-7,10-11,14-17H2,1-3H3 |
InChI Key |
VLQBOWXVULPFSF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN(C)CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















